molecular formula C46H60N4O13S B1682222 Vinrosidine sulfate CAS No. 18556-44-0

Vinrosidine sulfate

Cat. No.: B1682222
CAS No.: 18556-44-0
M. Wt: 909.1 g/mol
InChI Key: KDQAABAKXDWYSZ-SDCRJXSCSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Vinrosidine sulfate is typically isolated from the periwinkle plant through a series of extraction and purification processes. The plant material is first subjected to solvent extraction, followed by chromatographic techniques to isolate the desired alkaloid . The isolated vinrosidine is then converted to its sulfate form through a reaction with sulfuric acid under controlled conditions .

Industrial Production Methods

Industrial production of this compound involves large-scale cultivation of Catharanthus roseus, followed by extraction and purification processes similar to those used in laboratory settings. Advanced techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Vinrosidine sulfate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its therapeutic properties .

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated forms of this compound .

Scientific Research Applications

Vinrosidine sulfate has a wide range of scientific research applications:

Mechanism of Action

Vinrosidine sulfate exerts its effects primarily by inhibiting mitosis at the metaphase stage. It interacts with tubulin, a protein essential for microtubule formation, thereby preventing the proper assembly of the mitotic spindle. This disruption leads to cell cycle arrest and apoptosis in rapidly dividing cells, such as cancer cells . Additionally, this compound may interfere with other cellular processes, including amino acid metabolism and calcium transport .

Comparison with Similar Compounds

Vinrosidine sulfate is part of a family of vinca alkaloids, which includes vinblastine, vincristine, and vindesine. These compounds share a similar mechanism of action but differ in their chemical structures and therapeutic profiles . For instance:

This compound is unique due to its specific structural modifications, which may confer distinct pharmacological properties and therapeutic advantages .

Properties

CAS No.

18556-44-0

Molecular Formula

C46H60N4O13S

Molecular Weight

909.1 g/mol

IUPAC Name

methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(13S,15R,17R)-17-ethyl-17-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate;sulfuric acid

InChI

InChI=1S/C46H58N4O9.H2O4S/c1-8-42(54)23-28-24-45(40(52)57-6,36-30(15-19-49(25-28)26-42)29-13-10-11-14-33(29)47-36)32-21-31-34(22-35(32)56-5)48(4)38-44(31)17-20-50-18-12-16-43(9-2,37(44)50)39(59-27(3)51)46(38,55)41(53)58-7;1-5(2,3)4/h10-14,16,21-22,28,37-39,47,54-55H,8-9,15,17-20,23-26H2,1-7H3;(H2,1,2,3,4)/t28-,37-,38+,39+,42+,43+,44+,45-,46-;/m0./s1

InChI Key

KDQAABAKXDWYSZ-SDCRJXSCSA-N

Isomeric SMILES

CC[C@]1(C[C@H]2C[C@@](C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)[C@]78CCN9[C@H]7[C@@](C=CC9)([C@H]([C@@]([C@@H]8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)O.OS(=O)(=O)O

SMILES

CCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)O.OS(=O)(=O)O

Canonical SMILES

CCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)O.OS(=O)(=O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Vinrosidine sulfate;  Leurosidine sulfate;  36781; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Vinrosidine sulfate
Reactant of Route 2
Reactant of Route 2
Vinrosidine sulfate
Reactant of Route 3
Reactant of Route 3
Vinrosidine sulfate
Reactant of Route 4
Vinrosidine sulfate
Reactant of Route 5
Vinrosidine sulfate
Reactant of Route 6
Vinrosidine sulfate

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